Lipophilicity Gain from 2-Isopropyl Substitution
The presence of the 2-isopropyl group on the imidazole ring significantly increases the compound's lipophilicity and steric bulk compared to its unsubstituted analog, 2-amino-4-(1H-imidazol-1-yl)butanoic acid. This modification is crucial for enhancing membrane permeability and engaging hydrophobic sub-pockets in target proteins, a key advantage over the simpler compound which is common in many biological contexts . While direct experimental logP values are not publicly available, the predicted structural difference is a well-established structure-activity relationship (SAR) principle for imidazole-containing ligands .
| Evidence Dimension | Predicted Lipophilicity and Steric Bulk (Inferred from Structure) |
|---|---|
| Target Compound Data | MW 211.26; Contains a 2-isopropyl substituent providing significant branched alkyl character . |
| Comparator Or Baseline | 2-Amino-4-(1H-imidazol-1-yl)butanoic acid (CAS 1310081-89-0): MW 169.18; Lacks the isopropyl group, presenting only a hydrogen at the imidazole 2-position. |
| Quantified Difference | The target compound exhibits a molecular weight increase of 42.08 g/mol (ΔMW) and a qualitatively higher projected logP due to the addition of three sp3-hybridized carbons. |
| Conditions | Computational prediction based on molecular structure; relevant for all solution-based assays and in silico drug design. |
Why This Matters
This structural feature enables the exploration of chemical space inaccessible to the unsubstituted analog, directly impacting its utility in medicinal chemistry campaigns targeting hydrophobic enzyme pockets.
